

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Halophenols

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Compound of Interest

Compound Name: 3-Chloro-2-iodophenol

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Introduction: The Critical Role of Thermochemical Data for Halophenols

Substituted halophenols are a class of aromatic compounds that are foundational to numerous fields, from the synthesis of pharmaceuticals and agrochemicals to their role as environmental intermediates.[1][2] Their utility and environmental fate are governed by their inherent energetic properties. A thorough understanding of their thermochemical characteristics—such as enthalpy of formation, vapor pressure, and phase change energetics—is not merely academic. It is a prerequisite for process optimization, risk assessment, and the rational design of new molecules. For instance, the formation of odorous and potentially harmful bromophenols in drinking water is a significant concern that can be better managed through kinetic and thermodynamic modeling.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art experimental and theoretical methodologies used to determine the thermochemical properties of substituted halophenols. We will delve into the causality behind experimental choices, provide detailed protocols, and analyze structure-property relationships to offer a holistic and actionable understanding of this vital area of chemical science.

Part 1: Experimental Determination of Thermochemical Properties

The empirical measurement of thermochemical data remains the gold standard for accuracy. However, halogenated compounds present unique challenges, such as the formation of corrosive byproducts during combustion, which necessitate specialized techniques.^{[4][5]}

Enthalpy of Formation: The Power of Rotating-Bomb Combustion Calorimetry

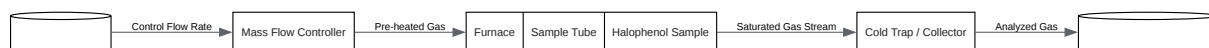
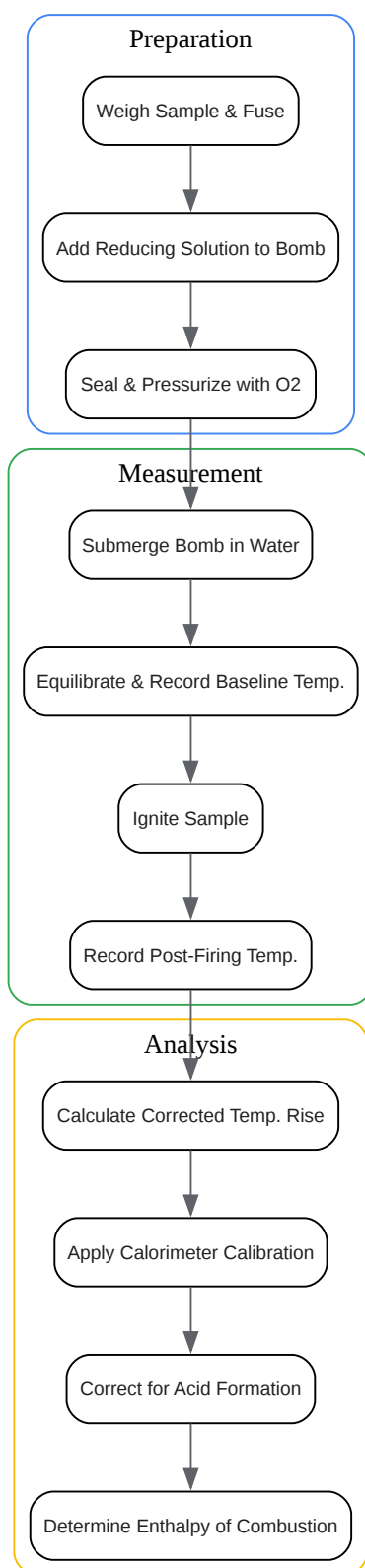
The standard molar enthalpy of formation ($\Delta_f H_m^\circ$) in the gaseous state is a cornerstone thermochemical property. For halogenated organic compounds, this is most accurately determined by combining the enthalpy of combustion ($\Delta_c H_m^\circ$) measured via rotating-bomb calorimetry with the enthalpy of sublimation ($\Delta_{sub} H_m^\circ$).

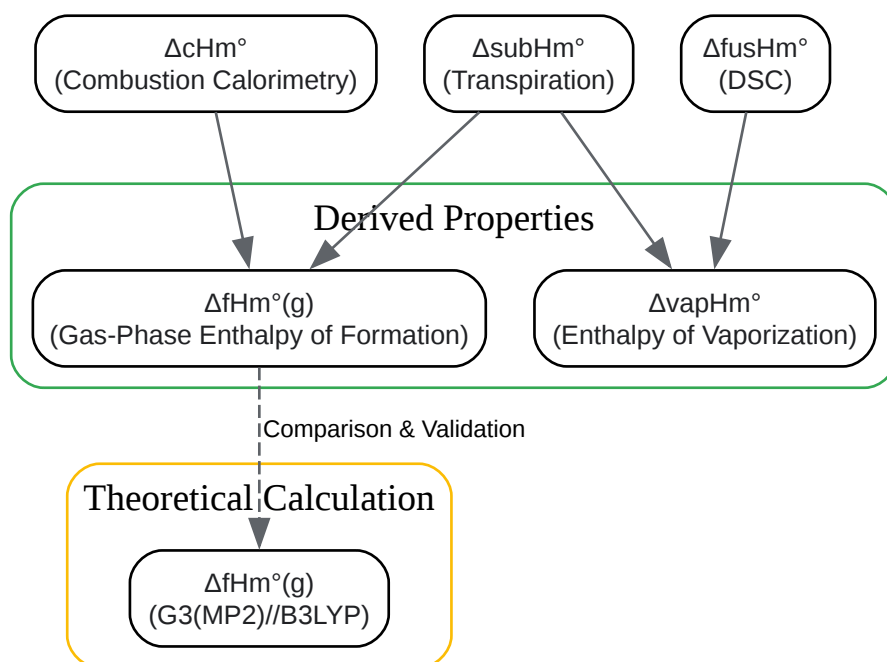
Why Rotating-Bomb Calorimetry? Static-bomb calorimetry, suitable for simple organic compounds, is inadequate for organohalogenes.^[1] The combustion of these compounds produces a complex mixture of acidic gases (e.g., HCl, HBr) and aqueous solutions, leading to incomplete combustion and corrosive attack on the bomb's interior. The rotating-bomb calorimeter is designed to overcome these challenges. By rotating the bomb after combustion, it ensures that the gaseous products are thoroughly mixed with a reducing solution (often arsenious oxide or hydrazine dihydrochloride), leading to a well-defined final state and preventing corrosion. This ensures the accuracy and reliability of the measured enthalpy of combustion.^[4]

- **Sample Preparation:** A pellet of the halophenol sample (typically 0.5-1.0 g) is accurately weighed. A fuse wire (e.g., platinum) is attached to the bomb's electrodes, making contact with the sample.
- **Bomb Sealing and Filling:** 1 mL of distilled water and a reducing solution are added to the bottom of the bomb to dissolve the acid gases formed during combustion. The bomb is then sealed, flushed with oxygen to remove atmospheric nitrogen, and pressurized with high-purity oxygen to approximately 25-30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a precisely measured volume of water in the calorimeter's bucket. The system is sealed, and the stirrer is activated to ensure

a uniform temperature.[\[6\]](#)

- **Temperature Equilibration and Firing:** The system is allowed to reach thermal equilibrium. Temperature readings are taken at regular intervals (e.g., every minute) to establish a baseline. The sample is then ignited by passing a current through the fuse wire.
- **Post-Firing Monitoring:** The temperature is recorded at regular intervals as it rises to a maximum and then begins to cool.
- **Data Analysis:** The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calibrated using a standard like benzoic acid) is used to calculate the heat of combustion. Corrections are made for the heat of formation of the aqueous acid solution and other side reactions.





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